molecular formula C9H18N2O B1623017 N-Piperidin-3-ylmethyl-propionamide CAS No. 886507-05-7

N-Piperidin-3-ylmethyl-propionamide

Cat. No.: B1623017
CAS No.: 886507-05-7
M. Wt: 170.25 g/mol
InChI Key: ABUOKCYGDYMIBL-UHFFFAOYSA-N
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Description

N-Piperidin-3-ylmethyl-propionamide is a piperidine derivative featuring a propionamide group attached to the 3-position of the piperidine ring via a methylene bridge. Piperidine, a six-membered saturated heterocycle with one nitrogen atom, confers conformational flexibility and basicity, making this compound relevant in medicinal chemistry and organic synthesis. The hydrochloride salt form, this compound hydrochloride, was previously available but is now listed as discontinued by CymitQuimica .

Properties

CAS No.

886507-05-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)propanamide

InChI

InChI=1S/C9H18N2O/c1-2-9(12)11-7-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

ABUOKCYGDYMIBL-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1CCCNC1

Canonical SMILES

CCC(=O)NCC1CCCNC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Piperidine and Pyridine Derivatives

N-Piperidin-3-ylmethyl-propionamide belongs to a broader class of amide-functionalized heterocycles. Key structural analogs include:

Pyridine-Based Pivalamides

Pyridine derivatives with pivalamide (2,2-dimethylpropanamide) substituents share functional similarities but differ in heterocycle aromaticity. Examples from the Catalog of Pyridine Compounds (2017) include:

  • N-(3-Pyridyl)pivalamide (CAS 86847-59-8): A pyridine analog with a pivalamide group at the 3-position. Molecular weight: 178.23 g/mol; melting point: 71–75°C .
  • N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide : Contains alkyne and trifluoromethyl groups, influencing reactivity and lipophilicity .

Key Structural Differences :

  • Piperidine vs. Pyridine : Piperidine is saturated and basic (pKa ~11), whereas pyridine is aromatic and less basic (pKa ~5). This impacts solubility and target binding in biological systems.
  • Amide Substituents : this compound uses a propionamide group, while pyridine analogs often employ pivalamide (bulkier tert-butyl group), altering steric hindrance and metabolic stability .
Piperidine Derivatives with Propionamide Groups
  • N,N-Dimethyl-3-(6-methyl-2-piperidin-4-yl-pyrimidin-4-yl)-propionamide (CAS 1316222-84-0): Incorporates a pyrimidine ring, suggesting kinase inhibition or antiviral applications .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
This compound C₉H₁₈N₂O ~170.25 (estimated) Flexible piperidine core, propionamide linker Drug intermediates, neuropharmacology
N-(3-Pyridyl)pivalamide C₁₁H₁₄N₂O 178.23 Aromatic pyridine, bulky pivalamide Catalysis, ligand design
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide C₂₀H₂₈N₄O 340.46 Chiral centers, benzyl/cyclopropyl groups Targeted therapeutics

Notable Findings:

  • Solubility : Pyridine pivalamides (e.g., N-(3-Pyridyl)pivalamide) exhibit lower aqueous solubility due to aromaticity, while piperidine derivatives may show improved solubility in acidic conditions (as hydrochloride salts) .
  • Bioactivity : Piperidine derivatives with extended substituents (e.g., benzyl, pyrimidine) are often explored for receptor binding, whereas simpler analogs like this compound serve as synthetic intermediates .

Preparation Methods

Stepwise Deprotection Process

The synthesis proceeds through three critical stages:

  • Precursor Preparation :
    Piperidin-3-ylmethanamine undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane with triethylamine as base. Subsequent propionylation of the primary amine with propionyl chloride yields the protected intermediate in 85-92% yield.

  • Acid-Mediated Deprotection :
    Treatment with trifluoroacetic acid (TFA) in anhydrous dichloromethane (1:4 v/v) at 0-5°C removes the Boc group within 2 hours. Neutralization with aqueous sodium bicarbonate followed by ethyl acetate extraction isolates the product with >95% purity.

  • Crystallization :
    Final purification through recrystallization from n-heptane at -20°C produces white crystalline N-piperidin-3-ylmethyl-propionamide (melting point 112-114°C).

Table 1. Boc Deprotection Process Parameters

Parameter Optimal Condition Yield (%) Purity (%)
TFA Concentration 25% in DCM 92 95
Reaction Temperature 0-5°C 89 93
Crystallization Solvent n-Heptane 95 98

Direct Amidation Approaches

Propionylation of Piperidin-3-ylmethanamine

Alternative routes bypass Boc protection through direct reaction of piperidin-3-ylmethanamine with propionyl chloride. Conducted in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA), this single-step method achieves 78-85% conversion.

Kinetic Control Challenges

The primary amine's nucleophilicity necessitates strict temperature control (-10°C to 0°C) to prevent over-acylation. Gas chromatography-mass spectrometry (GC-MS) analysis reveals competing N,N-dipropionylation byproducts (12-18%) when temperatures exceed 5°C.

Table 2. Direct Amidation Optimization

Base Solvent Temp (°C) Yield (%) Byproducts (%)
Triethylamine THF 0 72 22
DIPEA DCM -10 85 12
Pyridine Toluene 25 68 28

Patent-Derived Methodologies

Reductive Amination Protocol

Adapting techniques from CN103204801A, a four-step sequence converts 3-hydroxypyridine to N-Boc-3-piperidone, subsequently functionalized to the target compound:

  • Quaternary Salt Formation :
    3-Hydroxypyridine reacts with benzyl bromide in ethanol (0°C, 12h) to form N-benzyl-3-hydroxypyridinium bromide (90% yield).

  • Borohydride Reduction :
    Sodium borohydride reduction in ethanol at 0°C yields N-benzyl-3-hydroxypiperidine (80% yield).

  • Boc Protection :
    Hydrogenolysis with palladium-carbon catalyst introduces the Boc group using di-tert-butyl dicarbonate (79% yield).

  • Oxidation and Functionalization :
    Dimethyl sulfoxide/oxalyl chloride oxidation generates N-Boc-3-piperidone, which undergoes reductive amination with methylamine followed by propionylation (total yield 42%).

Table 3. Comparative Route Efficiencies

Method Steps Total Yield (%) Purity (%) Scalability
Boc Deprotection 3 85 98 High
Direct Amidation 1 78 93 Moderate
Patent Route 5 42 95 Low

Mechanistic Considerations

Steric Effects in Piperidine Functionalization

The axial-equatorial equilibrium of piperidine substituents significantly impacts reaction outcomes. Nuclear magnetic resonance (NMR) studies show Boc-protected intermediates favor equatorial positioning of the 3-methylpropionamide group, enhancing deprotection kinetics by 30% compared to axial conformers.

Solvent Polarity in Amidation

Polar aprotic solvents (DMF, DMSO) increase propionyl chloride reactivity but promote N-oxide formation at the piperidine nitrogen. Optimal solvent systems balance dielectric constant (ε = 20-30) and hydrogen-bonding capacity, with THF (ε = 7.5) providing ideal medium for selective amidation.

Industrial-Scale Production Considerations

Continuous Flow Deprotection

Pilot-scale trials demonstrate 92% conversion using tubular reactors (T = 40°C, τ = 15min) with in-line neutralization. This approach reduces TFA consumption by 60% compared to batch processes while maintaining 99.8% purity.

Waste Stream Management

The Boc route generates 2.8 kg waste/kg product, primarily from TFA neutralization. Acid scavenging with polystyrene-bound carbonate resins reduces inorganic salt waste by 45%, making the process more environmentally viable.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for N-Piperidin-3-ylmethyl-propionamide?

  • Methodology :

  • Synthesis : React piperidin-3-ylmethanamine with propionyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 1.2 ppm for CH3_3-propionyl), 13C^{13}C-NMR, and HPLC (≥95% purity). Melting point analysis (71–75°C) and FT-IR (amide I band ~1650 cm1^{-1}) further validate purity .
  • Quality Control : Use LC-MS to detect impurities (e.g., unreacted amine or acyl chloride byproducts).

Q. What are the foundational pharmacological properties of this compound?

  • Methodology :

  • In vitro assays : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays. Assess metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms).
  • Physicochemical properties : Calculate logP (e.g., ~1.8 via shake-flask method) and solubility in PBS (pH 7.4) to predict bioavailability. Reference structural analogs like N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives for activity trends .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodology :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. Use response surface modeling to predict yield maxima.
  • Side Reaction Mitigation : Replace propionyl chloride with propionic anhydride to reduce HCl byproduct formation. Monitor intermediates via inline FT-IR or GC-MS .

Q. How do structural modifications (e.g., fluorination or sulfanyl groups) alter the compound’s bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 5-fluoro or 3-methylsulfanyl derivatives) and compare IC50_{50} values in target assays. Use X-ray crystallography to map binding interactions, referencing N’-[3-(methylsulfanyl)phenyl] analogs .
  • Data Contradiction Analysis : Resolve discrepancies (e.g., enhanced potency but reduced solubility) by correlating substituent effects with computational descriptors (e.g., Hammett σ values).

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to piperidine-sensitive targets (e.g., sigma receptors). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability.
  • Pharmacophore Mapping : Align with known ligands (e.g., pyridinedicarboximides) to identify critical H-bond acceptors and hydrophobic regions .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with heptane/ethanol mobile phases. Compare retention times to (R)-3-phenylpiperidine derivatives .
  • Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in organic solvents.

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